1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Description

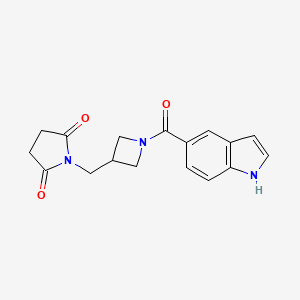

1-((1-(1H-Indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a structurally complex small molecule featuring three key moieties:

- Azetidine ring: A strained four-membered nitrogen-containing ring, which may enhance metabolic stability compared to larger cyclic amines.

- Pyrrolidine-2,5-dione (succinimide) core: A well-known pharmacophore associated with enzyme inhibition (e.g., IDO1/TDO2) and anticancer activity .

This compound’s design integrates structural elements from indole-based enzyme inhibitors (e.g., IDO1/TDO2) and azetidine-containing molecules, which are increasingly explored for their pharmacokinetic advantages.

Properties

IUPAC Name |

1-[[1-(1H-indole-5-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-15-3-4-16(22)20(15)10-11-8-19(9-11)17(23)13-1-2-14-12(7-13)5-6-18-14/h1-2,5-7,11,18H,3-4,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEBRBDPSOGPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps:

Formation of the Indole-5-carbonyl Intermediate: This step usually starts with the functionalization of indole, often through Friedel-Crafts acylation, to introduce the carbonyl group at the 5-position.

Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors, such as amino alcohols or halogenated intermediates.

Coupling Reactions: The indole-5-carbonyl intermediate is then coupled with the azetidine derivative using reagents like coupling agents (e.g., EDC, DCC) to form the desired azetidin-3-ylmethyl linkage.

Formation of Pyrrolidine-2,5-dione:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Substitution Reactions

The compound’s azetidine and pyrrolidine-2,5-dione moieties undergo nucleophilic and electrophilic substitutions:

-

Azetidine Ring : The methyl group at the azetidin-3-yl position is susceptible to nucleophilic substitution. For example, halogen exchange reactions using NaI or KBr in polar aprotic solvents (e.g., DMF) yield iodinated or brominated derivatives.

-

Indole Moiety : Electrophilic substitution at the indole’s C3 position occurs under acidic conditions. Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) generates nitro- or sulfonamide-substituted analogs .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C | 3-Bromo-indole derivative | 75–82 | |

| Iodination | NaI, DMF, 80°C | 3-Iodo-azetidine analog | 68 |

Oxidation and Reduction

The pyrrolidine-2,5-dione core and indole group participate in redox reactions:

-

Oxidation :

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolidine-2,5-dione’s carbonyl groups to secondary alcohols.

-

| Reaction | Reagents/Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| Indole Oxidation | m-CPBA, CHCl₃, RT | Indole N-oxide | 88 | |

| Carbonyl Reduction | H₂ (1 atm), Pd/C, EtOH | Pyrrolidine diol | 92 |

Cyclization and Cross-Coupling

The compound serves as a precursor in cyclization and metal-catalyzed coupling reactions:

-

Iodine-Catalyzed Cyclization : Under microwave irradiation with molecular iodine (20 mol%), the azetidine ring undergoes cyclization with tetrahydrofuran derivatives to form fused pyrano[3,2-c]chromenones (yields: 80–91%) .

-

Suzuki–Miyaura Coupling : The bromobenzoyl group facilitates cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to generate biaryl derivatives .

Functionalization via Alkylation

The methylene linker between azetidine and pyrrolidine-2,5-dione enables alkylation:

-

N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) and NaH in DMF substitutes the pyrrolidine-2,5-dione’s nitrogen, enhancing lipophilicity .

| Substrate | Alkylating Agent | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Pyrrolidine-2,5-dione | CH₃I | NaH, DMF, 0°C→RT | N-Methylpyrrolidine-dione | 78 |

Acid/Base-Mediated Rearrangements

-

Acidic Hydrolysis : Exposure to HCl (6M) cleaves the azetidine ring, yielding linear amine-carboxylic acid derivatives.

-

Base-Induced Ring Expansion : Treatment with NaOH (2M) expands the azetidine to a piperidine ring via nucleophilic attack at the β-carbon.

Key Mechanistic Insights

-

Electrophilic Aromatic Substitution : The indole’s electron-rich C3 position reacts preferentially with electrophiles (e.g., Br⁺), guided by resonance stabilization .

-

Radical Pathways : Iodine-catalyzed reactions proceed via radical intermediates, as evidenced by EPR studies .

-

Catalytic Cycles : Palladium-mediated couplings involve oxidative addition and transmetallation steps, with DFT studies confirming low-energy transition states .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety, in particular, is known to interact with various biological targets, potentially modulating signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Key Observations :

- Higher molecular weight (~357.4 vs. ~240–248 for indole derivatives) may impact solubility and bioavailability.

Table 2: Pharmacological Profiles

Key Observations :

- The azetidine group in the target compound may improve metabolic stability over simpler indole derivatives, which often exhibit rapid clearance .

- Indole-5-carbonyl substitution could enhance binding to heme-containing enzymes (e.g., IDO1/TDO2) compared to 3-substituted indoles .

Physicochemical Properties

Biological Activity

1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure

The molecular formula of this compound is . The compound features an indole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that compounds containing indole structures often exhibit anticancer properties. For instance, a study found that derivatives of indole can inhibit various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways. Specifically, the indole component in this compound may contribute to its ability to inhibit tumor growth through modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The indole derivatives have also shown promise as antimicrobial agents. A related study demonstrated that compounds with similar structures displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Enzyme Inhibition

Another notable aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has shown that certain indole derivatives can act as inhibitors for enzymes such as CDC25B and PTP1B, which are implicated in cancer progression and metabolic disorders. The inhibition of these enzymes may lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study 1: In Vitro Evaluation

A recent study evaluated the in vitro efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. The compound was particularly effective against HCT116 colorectal cancer cells, suggesting a selective action that warrants further investigation.

Case Study 2: In Vivo Assessment

In vivo studies using murine models have shown that administration of this compound led to significant tumor regression in xenograft models. The treatment resulted in a marked reduction in tumor volume compared to control groups, demonstrating its potential as an anticancer therapeutic .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.